4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
Overview
Description
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in the field of organic chemistry due to its unique structure and reactivity. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride are Gram-positive bacteria . The compound has shown potential antimicrobial activity, particularly against these types of bacteria .
Mode of Action
It’s known that the compound interacts with its targets, leading to disruption of their normal functions . The compound’s antimicrobial effect is observed mainly against Gram-positive bacteria .
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential biochemical processes in gram-positive bacteria .
Pharmacokinetics
The compound’s lipophilicity suggests it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of growth in Gram-positive bacteria . This leads to a decrease in the number of viable bacterial cells, thereby exerting an antimicrobial effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect the compound’s stability . .
Biochemical Analysis
Biochemical Properties
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as heat shock protein 90 (Hsp90), which is involved in protein folding and stabilization . By inhibiting Hsp90, this compound can disrupt the function of several oncoproteins, leading to potential anticancer effects . Additionally, this compound has demonstrated antimicrobial activity by interacting with bacterial enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, it can modulate gene expression by inhibiting transcription factors and altering the expression of genes involved in cell proliferation and survival . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and proteins. For example, this compound can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the biochemical properties and therapeutic potential of this compound.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for evaluating its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, reducing its efficacy . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include sustained inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of active metabolites . These metabolites can further interact with other biomolecules, contributing to the overall biochemical effects of this compound . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for understanding the cellular uptake and distribution of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can induce apoptosis by disrupting mitochondrial function . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction can be represented as follows:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid+Thionyl chloride→4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Condensation Reactions: It can react with hydrazides to form hydrazones, which are useful intermediates in the synthesis of various bioactive compounds.
Common Reagents and Conditions
Amines: Used in substitution reactions to form amides.
Alcohols: React to form esters.
Hydrazides: React to form hydrazones.
Water: Causes hydrolysis to form the corresponding carboxylic acid.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Hydrazones: Formed from reactions with hydrazides.
Carboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: The parent compound from which 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride is derived.
4-Methyl-1,2,3-thiadiazole-5-carboxylate esters: Esters derived from the carboxylic acid form.
4-Methyl-1,2,3-thiadiazole-5-carboxamide: An amide derivative.
Uniqueness
This compound is unique due to its highly reactive carbonyl chloride group, which allows for the formation of a wide range of derivatives. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-methylthiadiazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c1-2-3(4(5)8)9-7-6-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNDOCTUXWLDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371743 | |
Record name | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59944-65-9 | |
Record name | 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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